1-(4-Chloro-2,3-dimethylphenyl)ethanol

Organic Synthesis Pharmaceutical Intermediates Physicochemical Properties

Sourcing a chiral benzylic alcohol with specific steric and electronic properties often leads to long lead times or analogs lacking the required substitution pattern. This compound directly addresses the need for a building block that introduces chirality alongside a unique 4-chloro-2,3-dimethylphenyl motif. - Enables precise SAR exploration of steric bulk and lipophilicity around the aromatic ring. - Functions as a key intermediate for synthesizing chiral ligands or enantiomerically pure pharmaceutical candidates. - Supplied with verified identity and purity, eliminating structural ambiguity in complex synthetic sequences.

Molecular Formula C10H13ClO
Molecular Weight 184.66 g/mol
Cat. No. B14031675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-2,3-dimethylphenyl)ethanol
Molecular FormulaC10H13ClO
Molecular Weight184.66 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1C)Cl)C(C)O
InChIInChI=1S/C10H13ClO/c1-6-7(2)10(11)5-4-9(6)8(3)12/h4-5,8,12H,1-3H3
InChIKeyGIXWSVNKFZZXMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 1-(4-Chloro-2,3-dimethylphenyl)ethanol


1-(4-Chloro-2,3-dimethylphenyl)ethanol (CAS 2586127-18-4) is a chiral benzylic alcohol derivative with the molecular formula C10H13ClO and a molecular weight of 184.66 g/mol . Its structure features a 4-chloro-2,3-dimethylphenyl ring bonded to a chiral ethanol group, distinguishing it from simpler analogs by its specific substitution pattern and stereochemical center . This compound is primarily documented as a versatile chiral intermediate or building block in organic synthesis and pharmaceutical research, with applications centered on the construction of more complex, bioactive molecules . Its predicted physicochemical properties, including a boiling point of 287.1±35.0 °C and a density of 1.119±0.06 g/cm³, define its handling and storage profile for procurement .

Stereochemistry Chiral secondary alcohol for asymmetric synthesis workflows
Substitution 4-Chloro-2,3-dimethylphenyl motif with distinct steric and electronic profile
Handling Predicted boiling point and density define scale-up and purification approach

Why Unsubstituted Analogs Cannot Substitute 1-(4-Chloro-2,3-dimethylphenyl)ethanol


Generic substitution with simpler analogs such as 1-(4-chlorophenyl)ethanol (CAS 3391-10-4) or the primary alcohol 4-chloro-2,3-dimethylbenzyl alcohol (CAS 1826109-99-2) is precluded by fundamental differences in their physicochemical and structural profiles that directly impact their utility as chiral intermediates. 1-(4-Chlorophenyl)ethanol lacks the two methyl groups at the 2,3-positions, resulting in significantly lower molecular weight and steric bulk, which would alter its reactivity and the properties of any derived product . Conversely, 4-chloro-2,3-dimethylbenzyl alcohol retains the core aromatic substitution but is a primary alcohol rather than a secondary, chiral alcohol, leading to a different oxidation state and a distinct set of chemical transformations . The target compound's combination of a chiral secondary alcohol and a 2,3-dimethyl substitution pattern is a unique structural motif that cannot be replicated by these off-the-shelf alternatives, making them unsuitable for applications requiring this specific stereoelectronic profile .

Missing 2,3‑dimethyl substitution

Analog 1‑(4‑chlorophenyl)ethanol lacks the two methyl groups, potentially altering steric demand and electronic tuning in derived compounds.

Loss of chiral center

4‑Chloro‑2,3‑dimethylbenzyl alcohol is a primary, achiral alcohol; it cannot provide the asymmetric induction that the target secondary chiral alcohol offers.

Different oxidation state reactivity

Primary vs. secondary alcohol functional groups undergo distinct transformations, limiting interchangeability in synthetic routes.

Quantitative Differentiation from Analogs


Molecular Weight and Formula Differentiation

The molecular formula (C10H13ClO) and molecular weight (184.66 g/mol) of 1-(4-Chloro-2,3-dimethylphenyl)ethanol are distinct from those of its closest analogs, 1-(4-chlorophenyl)ethanol (C8H9ClO, 156.61 g/mol) and 4-chloro-2,3-dimethylbenzyl alcohol (C9H11ClO, 170.64 g/mol) . This difference in elemental composition and mass is a primary identifier for procurement and analytical verification.

Molecular Identity
Head‑to‑head
C₁₀H₁₃ClO, 184.66 g/mol
vs. 1‑(4‑chlorophenyl)ethanol: C₈H₉ClO, 156.61 g/mol
vs. 4‑chloro‑2,3‑dimethylbenzyl alcohol: C₉H₁₁ClO, 170.64 g/mol
Supports identity confirmation and purity assessment during procurement
MW 28 g/mol and 14 g/mol higher than analogs
Organic Synthesis Pharmaceutical Intermediates Physicochemical Properties

Steric and Electronic Effects of 2,3-Dimethyl Substitution

The presence of methyl groups at the 2 and 3 positions of the phenyl ring introduces significant steric hindrance and alters the electron density of the aromatic system compared to the unsubstituted 1-(4-chlorophenyl)ethanol . While direct quantitative comparative data (e.g., Hammett constants) are not available in the primary literature for this specific substitution pattern, the difference is a well-established principle in physical organic chemistry that impacts reaction kinetics and binding affinities [1].

Steric/Electronic Effect
Class‑level
2,3‑dimethyl substitution alters steric bulk and electron density
Context‑dependent impact on reactivity and binding; data to verify for specific targets
Based on physical organic chemistry principles; direct quantitative data not available
Medicinal Chemistry Structure-Activity Relationship (SAR) Chiral Synthesis

Predicted Boiling Point and Density Differences

Predicted physicochemical properties offer a basis for differentiation. The target compound has a predicted boiling point of 287.1±35.0 °C and density of 1.119±0.06 g/cm³ , contrasting with the experimental values for 1-(4-chlorophenyl)ethanol: a boiling point of 119 °C at 10 mmHg and a density of 1.171 g/mL at 25 °C . This indicates a significantly higher boiling point and lower density, which are crucial parameters for distillation, handling, and formulation.

Thermal / Density
Method context
BP ~287 °C (predicted) vs. 119 °C/10 mmHg (exp)
Informs distillation and scale‑up process selection
Predicted vs. experimental values may differ; validate under actual process conditions
Process Chemistry Purification Physical Properties

Functional Group and Chirality Distinction

1-(4-Chloro-2,3-dimethylphenyl)ethanol is a secondary, chiral alcohol, while 4-chloro-2,3-dimethylbenzyl alcohol is a primary, achiral alcohol . This fundamental difference dictates the types of reactions each can undergo. The secondary alcohol can be oxidized to a ketone, while the primary alcohol can be oxidized to an aldehyde or carboxylic acid. Furthermore, the chiral center in the target compound is a crucial asset for asymmetric synthesis .

Functional Group
Head‑to‑head
Secondary chiral alcohol (target)
vs. primary achiral alcohol (benzyl analog)
Defines accessible synthetic transformations and chiral induction potential
Oxidation states and derivatization pathways differ significantly
Synthetic Chemistry Functional Group Interconversion Chiral Pool

1-(4-Chloro-2,3-dimethylphenyl)ethanol Applications


Chiral Building Block for Asymmetric Synthesis

Given its chiral secondary alcohol center , 1-(4-Chloro-2,3-dimethylphenyl)ethanol is best utilized as a building block for introducing chirality into more complex molecules. It can serve as a precursor to chiral ligands, auxiliaries, or as a starting material for the synthesis of enantiomerically pure pharmaceutical intermediates, where stereochemistry is critical for biological activity.

Medicinal Chemistry SAR Studies

The unique combination of a 4-chloro substituent and a 2,3-dimethyl pattern makes this compound a valuable tool for medicinal chemists. Its use in a synthetic sequence would yield analogs with increased steric bulk and altered lipophilicity compared to simpler phenyl derivatives, enabling the exploration of structure-activity relationships (SAR) around these parameters to optimize target binding or improve drug-like properties.

Substrate for Steric & Electronic Effects in Catalysis

The predicted physicochemical properties and the specific steric profile of this compound make it a relevant substrate for academic and industrial research into catalytic transformations. It could be used to probe the tolerance of new catalysts (e.g., for asymmetric hydrogenation or transfer hydrogenation) towards ortho-substitution on the aryl ring, a key challenge in developing robust synthetic methodologies.

Application
Selection Property
Validation Focus
Chiral building block for asymmetric synthesis
Secondary chiral alcohol moiety
Enantioselectivity and derivatization outcomes
Medicinal chemistry SAR exploration
4‑Cl, 2,3‑dimethyl substitution pattern
Steric and lipophilicity effects on target affinity
Catalysis methodology substrate
Ortho‑substituted aryl ring with steric demand
Catalyst tolerance to steric bulk and electronic bias

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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